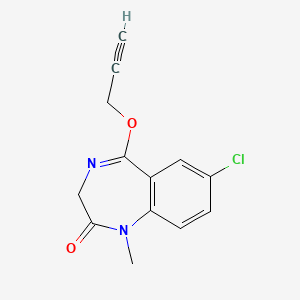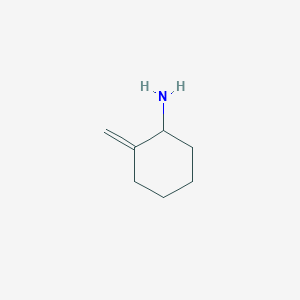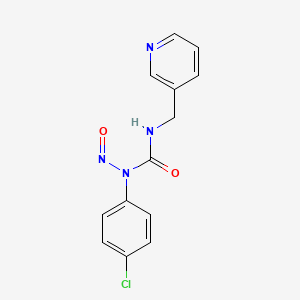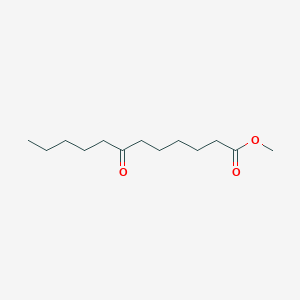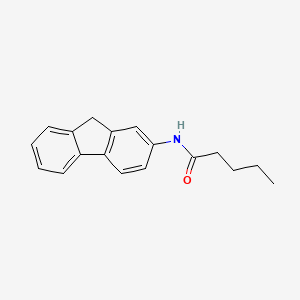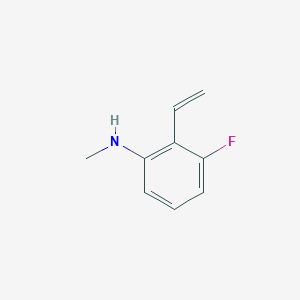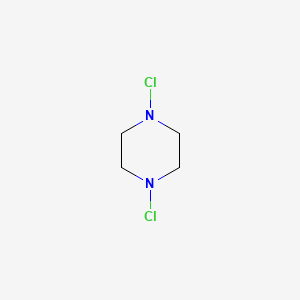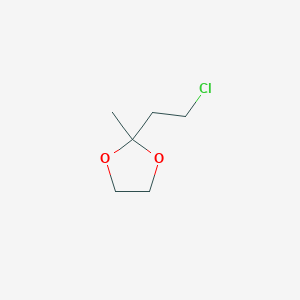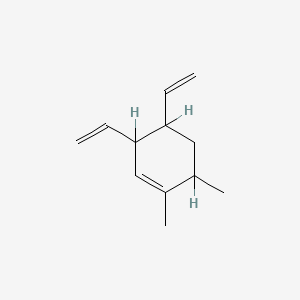
1,6-Dimethyl-3,4-divinyl-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-3,4-divinyl-1-cyclohexene is an organic compound with the molecular formula C12H18 It is a cyclohexene derivative characterized by the presence of two methyl groups at positions 1 and 6, and two vinyl groups at positions 3 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction between 1,3-butadiene and 1,4-dimethyl-1,3-cyclohexadiene under controlled conditions can yield the desired product. The reaction typically requires a catalyst such as aluminum chloride and is conducted at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can further improve the sustainability of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-3,4-divinyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: The methyl and vinyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,6-Dimethyl-3,4-divinyl-1-cyclohexene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as a monomer in polymerization reactions.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-3,4-divinyl-1-cyclohexene involves its interaction with various molecular targets and pathways. The vinyl groups can undergo addition reactions with electrophiles, while the methyl groups can participate in steric interactions that influence the compound’s reactivity. The compound’s unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the formation of diverse chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dimethyl-3,4-dihydroxy-1-cyclohexene: Similar structure but with hydroxyl groups instead of vinyl groups.
1,6-Dimethyl-3,4-dichloro-1-cyclohexene: Similar structure but with chlorine atoms instead of vinyl groups.
1,6-Dimethyl-3,4-dimethoxy-1-cyclohexene: Similar structure but with methoxy groups instead of vinyl groups.
Uniqueness
1,6-Dimethyl-3,4-divinyl-1-cyclohexene is unique due to the presence of both methyl and vinyl groups, which confer distinct reactivity and potential applications. The vinyl groups provide sites for further functionalization, while the methyl groups influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
61142-14-1 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
3,4-bis(ethenyl)-1,6-dimethylcyclohexene |
InChI |
InChI=1S/C12H18/c1-5-11-7-9(3)10(4)8-12(11)6-2/h5-7,10-12H,1-2,8H2,3-4H3 |
Clé InChI |
VTXVMAQBEQLHGL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C=C1C)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


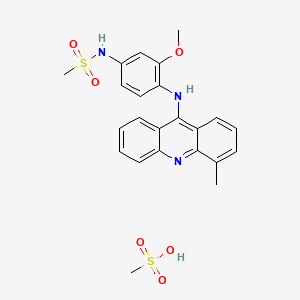

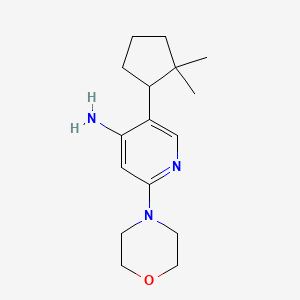
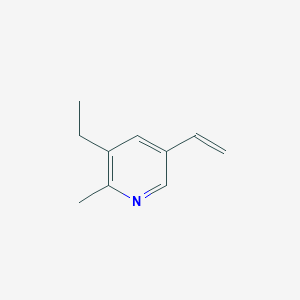
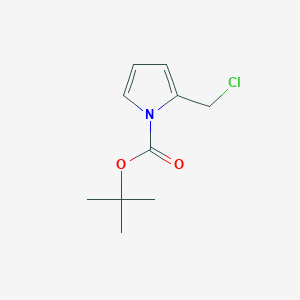
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
